Drospirenone-d4 3,5-Diol
Description
Chemical Identity and Structural Significance
This compound exhibits distinctive chemical properties that establish its importance in analytical chemistry applications. The compound maintains a complex steroid backbone characteristic of the spironolactone family, with strategic deuterium substitutions that enhance its utility as an internal standard. The fundamental chemical parameters are summarized in the following table:
The structural architecture of this compound incorporates a multi-ring steroid framework with deuterium atoms strategically positioned to maintain pharmacological relevance while providing analytical advantages. The systematic name "(2'S,3S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Eicosahydro-3,5-dihydroxy-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-5'-one-d4" reflects the complex stereochemistry and the presence of hydroxyl groups at positions 3 and 5. This structural configuration differentiates it from the parent drospirenone compound through the addition of hydroxyl functionalities, creating a metabolite-like structure that serves specific analytical purposes.
The deuterium incorporation in this compound follows established principles of isotopic labeling, where hydrogen atoms are replaced with deuterium to create a compound with identical chemical behavior but distinct mass spectrometric properties. The presence of four deuterium atoms, as indicated by the "d4" designation, provides sufficient mass difference to enable precise analytical discrimination during mass spectrometry-based quantification procedures. The compound's synthesis requires careful attention to isotopic purity, as analytical applications demand minimal isotopic contamination to ensure accurate quantitative results.
Role of Deuterium Isotopes in Pharmaceutical Research
The incorporation of deuterium isotopes in pharmaceutical compounds represents a fundamental advancement in drug development and analytical chemistry methodologies. Deuterium, containing one proton and one neutron in its nucleus, exhibits significantly different kinetic properties compared to protium, the most common hydrogen isotope. The kinetic isotope effect of hydrogen isotopes is the strongest among biogenic elements due to the substantial difference in atomic mass and nuclear spin between protium and deuterium. This phenomenon forms the scientific foundation for the utility of compounds like this compound in pharmaceutical research applications.
The pharmaceutical industry has increasingly recognized deuterium's potential to improve drug properties through strategic isotopic substitution. Research has demonstrated that deuteration can reduce metabolism at vulnerable sites on drug molecules, often called soft spots, thereby improving pharmacokinetic profiles. The deuterium switch approach, exemplified by deutetrabenazine which became the first deuterated drug to receive Food and Drug Administration approval in 2017, has validated the clinical relevance of deuterium incorporation in drug development. These developments have established deuterium modification as a viable method for improving absorption, distribution, metabolism, and excretory properties of pharmaceutical compounds.
Studies investigating deuterium's biological effects have revealed complex mechanisms underlying its pharmaceutical applications. The substitution of protium by deuterium in chemical bonds significantly increases bond breaking energy and affects the relative rate of chemical reactions. Primary isotope effects occur when deuterium bonds are directly involved in reaction centers, while secondary effects arise from deuterium atoms located near but not in reaction centers. These kinetic differences enable deuterated compounds to serve as stable internal standards that closely mimic their non-deuterated counterparts while providing analytical discrimination capabilities.
The emerging role of deuterium in cell cycle regulation and metabolic processes has further expanded research interest in deuterated compounds. Deuterium depletion or deuteration creates isotopic gradients that intensify deuterium-hydrogen exchange reactions, resulting in significant changes in deuterium content across different tissues. The most active deuterium-hydrogen isotope exchange reactions occur in compounds containing atoms with unshared electron pairs capable of forming intermediate reaction complexes through hydrogen bonding. This selectivity explains the biological significance of deuterated pharmaceutical compounds and their metabolites.
Historical Development and Patent Landscapes
The development of deuterated pharmaceutical compounds has evolved significantly since the initial recognition of deuterium's analytical and therapeutic potential. Historical documentation reveals that deuterium was first discovered by American chemist Harold Urey in 1931, earning him a Nobel Prize in 1934 for this groundbreaking achievement. The discovery established the foundation for subsequent investigations into deuterium's applications in chemistry and medicine. Early research focused primarily on understanding the fundamental properties of deuterium and its potential applications in nuclear research, but pharmaceutical applications emerged as scientific understanding advanced.
Patent literature reveals extensive development activities surrounding drospirenone and related compounds, establishing the commercial and scientific significance of these steroid derivatives. European patent documentation describes various synthetic processes for drospirenone preparation, including methodologies that could be adapted for deuterated analogs. The patent landscape demonstrates ongoing innovation in synthetic approaches, with particular emphasis on improving yield, purity, and scalability of steroid synthesis processes. These developments have created the technological foundation necessary for producing specialized compounds like this compound.
Contemporary patent filings continue to reflect growing interest in deuterated pharmaceutical compounds. Recent patent applications have described processes for preparing drospirenone through various synthetic routes, including single-step reactions that could potentially be modified for deuterium incorporation. The evolution of synthetic methodologies has enabled the production of complex deuterated compounds with high isotopic purity and structural integrity. Patent documentation indicates that synthetic approaches have progressed from multi-step processes to more efficient single-step reactions, reducing complexity and improving commercial viability.
The regulatory landscape for deuterated drugs has evolved substantially, with the Food and Drug Administration's approval of deutetrabenazine in 2017 marking a watershed moment for the field. This approval demonstrated that regulatory authorities recognize deuteration as a valid pharmaceutical strategy, paving the way for subsequent developments including the approval of deucravacitinib in 2022 as the first de novo deuterated drug. These regulatory milestones have validated the scientific and commercial potential of deuterated compounds, encouraging continued investment in deuterium-based pharmaceutical research and development programs.
Properties
Molecular Formula |
C₂₄H₃₀D₄O₄ |
|---|---|
Molecular Weight |
390.55 |
Synonyms |
(2’S,3S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Eicosahydro-3,5-dihydroxy-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(5’H)-furan]-5’-one-d4; [3S-(3α,5α,6β,7β,8α,9β,10α,13α,14β,15β,16β,17α)]-Eicosahydro-3,5-dihydroxy-10 |
Origin of Product |
United States |
Scientific Research Applications
Contraceptive Use
Drospirenone-d4 3,5-Diol is primarily utilized in contraceptive formulations. It is often combined with estrogens to enhance contraceptive efficacy while minimizing side effects. Clinical trials have demonstrated that Drospirenone-only pills improve bleeding profiles and reduce unscheduled bleeding compared to other progestins like desogestrel. For instance, a multicenter phase III study indicated that women using a Drospirenone-only pill experienced significantly lower rates of unscheduled bleeding (79.9% vs. 86.5% for desogestrel) .
Treatment of Premenstrual Dysphoric Disorder (PMDD)
This compound has been shown to effectively alleviate symptoms associated with PMDD. A regimen combining Drospirenone with ethinyl estradiol resulted in a significant reduction in mood and physical symptoms compared to placebo . The study reported a relative risk of response (50% decrease in daily symptom scores) of 1.7 for the active treatment group, indicating a substantial therapeutic benefit .
Management of Acne and Hirsutism
The antiandrogenic properties of Drospirenone make it suitable for treating conditions like acne and hirsutism. By blocking androgen receptors and reducing androgen synthesis in the ovaries, Drospirenone helps mitigate acne symptoms and excessive hair growth . Clinical evidence supports its efficacy in improving skin conditions related to hormonal imbalances.
Cardiovascular and Metabolic Effects
Research indicates that this compound may have favorable effects on lipid profiles and cardiovascular health. In trials comparing various formulations, it was noted that Drospirenone could lead to increased levels of high-density lipoprotein cholesterol while stabilizing low-density lipoprotein levels . This profile suggests potential benefits for women at risk of cardiovascular diseases.
Pharmacokinetics and Biochemical Properties
This compound exhibits unique pharmacokinetic properties that enhance its therapeutic profile. Its bioavailability is approximately 76%, with peak plasma concentrations occurring within 1-2 hours post-administration . The compound's metabolic pathway involves interactions with cytochrome P450 enzymes, which can influence serum concentrations when co-administered with other medications .
Data Tables
| Study | Population | Treatment | Outcome | Key Findings |
|---|---|---|---|---|
| Phase III Study | 1571 women | Drospirenone-only pill (4 mg) | Bleeding profile | Lower unscheduled bleeding compared to desogestrel |
| PMDD Trial | 300 women | Drospirenone + Ethinyl Estradiol | Symptom relief | Significant reduction in PMDD symptoms (p < .001) |
| Lipid Study | 100 women | Drospirenone + Ethinyl Estradiol | Lipid levels | Increased HDL-C (+12.8%) and stable LDL-C (+1.6%) |
Chemical Reactions Analysis
Chemical Reactions
Drospirenone-d4 3,5-Diol can participate in chemical reactions typical of steroid compounds. Reactions involving Drospirenone-d4 often require specific catalysts or conditions to ensure selectivity and yield. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to analyze reaction products.
Hydroxylation: Introduction of hydroxyl groups
Pharmacological Effects
This compound acts primarily as a progestin by binding to progesterone receptors in target tissues. The pharmacological effects are similar to those observed with non-deuterated Drospirenone but are enhanced in analytical studies due to the isotopic labeling.
Metabolic Profile and Interactions
Drospirenone undergoes extensive metabolism, with two major inactive metabolites being the acid form of drospirenone (M11) and 4,5-dihydro-drospirenone-3-sulfate (M14) . While in vitro studies suggest that CYP3A4 has a minor role in Drospirenone metabolism, clinical studies indicate that CYP3A4 inhibitors like ketoconazole can increase drospirenone exposure . Ethinylestradiol (EE) can also inhibit CYP3A4, affecting Drospirenone metabolism when they are co-administered .
The following table summarizes the impact of combining Drospirenone (DRSP) with ethinylestradiol (EE) on drug exposure :
| Variable | 4 mg DRSP | 0.02 mg EE/3 mg DRSP | Ratio 4 mg DRSP versus 0.02 mg EE/3 mg DRSP |
|---|---|---|---|
| Single dose | |||
| AUC (0–24 h) (ng × h/mL) | 543.5 | 442.0 | 123.0% |
| C max (ng/mL) | 27.3 | 37.5 | 72.7% |
| Repeated dose | |||
| AUC (t,ss) (ng × h/mL) | 1066.8 | 1394.5 | 76.5% |
| C max,ss (ng/mL) | 41.0 | 61.4 | 66.8% |
Q & A
Q. What are the standard analytical methods for quantifying Drospirenone-d4 3,5-Diol in pharmaceutical matrices?
High-performance liquid chromatography (HPLC) with UV detection at 245 nm is the primary method, using a 4.0 mm × 25 cm column and a mobile phase of acetonitrile-water (55:45 v/v). System suitability tests require a resolution ≥1.5 between Drospirenone and related impurities, tailing factor ≤1.5, and RSD ≤1.0% for peak responses . Sample preparation involves dissolving the compound in dimethylformamide (DMF) and diluting to target concentrations. Quantification is achieved by comparing peak areas of test solutions to reference standards .
Q. How is structural identity confirmed for this compound?
Structural validation combines spectroscopic and chromatographic techniques:
- UV-Vis Spectroscopy : Match absorption spectra (λmax ~285 nm) to reference standards .
- Optical Rotation : Specific rotation ranges (e.g., +20° to +25° in chloroform) confirm stereochemical purity .
- Retention Time Consistency : HPLC retention times must align with certified reference materials (CRMs) listed in pharmacopeial monographs .
Q. What purity criteria are applied to this compound in research settings?
Acceptance criteria include:
- Chromatographic Purity : Total impurities ≤0.5%, with individual unspecified impurities ≤0.1% .
- Residual Solvents : Limits for 1,2-dimethoxyethane (≤100 ppm) and diisopropyl ether (≤50 ppm) via gas chromatography (GC) .
- Heavy Metals : ≤10 ppm via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. How are reference standards prepared for this compound assays?
Reference solutions are prepared by dissolving USP/EP-certified this compound in DMF, followed by serial dilution with methanol to achieve working concentrations (e.g., 0.1–1.0 mg/mL). System suitability solutions spiked with related impurities (e.g., 17-Epidrospirenone) verify resolution and specificity .
Q. What are the key steps in validating a stability-indicating method for this compound?
Method validation requires:
- Forced Degradation Studies : Expose the compound to heat (80°C), acid/base hydrolysis, and UV light to assess degradation pathways .
- Linearity & Range : Calibration curves (R² ≥0.995) across 50–150% of target concentration .
- Accuracy/Precision : Spike recovery (98–102%) and RSD ≤2.0% in intra-/inter-day trials .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to resolve this compound from its diastereomers?
Advanced optimization involves:
- Mobile Phase Adjustments : Testing acetonitrile:buffer ratios (e.g., 50:50 to 60:40) to alter retention times .
- Column Temperature Modulation : Elevating column temperature (30–40°C) reduces peak broadening for closely eluting isomers .
- Chiral Stationary Phases : Using cellulose-based columns (e.g., Chiralpak IC) for enantiomeric separation .
Q. What strategies address discrepancies in this compound quantification across laboratories?
Harmonize protocols by:
- Cross-Lab Calibration : Sharing CRMs and system suitability samples to standardize instrumentation .
- Robustness Testing : Evaluating minor variations in flow rate (±0.1 mL/min) and pH (±0.2) to identify critical parameters .
- Inter-laboratory Studies : Collaborative trials using standardized USP/EP methods to assess reproducibility .
Q. How do deuterium isotopes in this compound influence its metabolic stability in vitro?
Deuterium labeling at the 3,5-diol positions reduces metabolic clearance via the kinetic isotope effect (KIE). Experimental design:
Q. What computational approaches predict interaction between this compound and steroid receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to progesterone receptors. Key steps:
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Control reaction temperature (±2°C) and catalyst concentration (±0.5%) during deuterium exchange .
- In-Process Analytics : Real-time HPLC monitoring of intermediate purity to abort non-conforming batches .
- Multivariate Analysis (MVA) : Use partial least squares (PLS) regression to correlate synthesis conditions with impurity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
